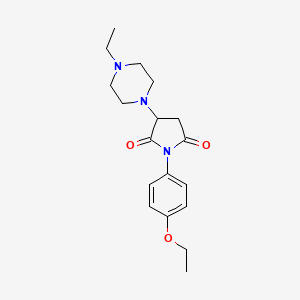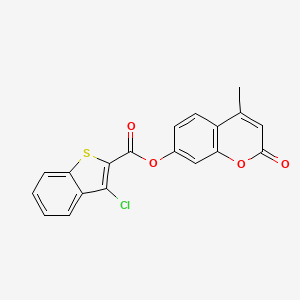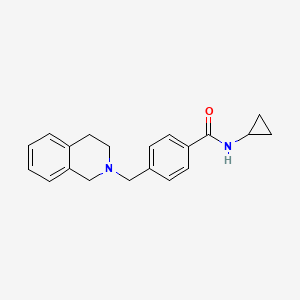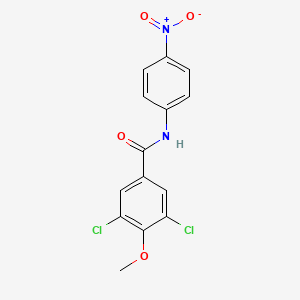
1-(4-ethoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione
Overview
Description
1-(4-ethoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as Tandospirone, is a psychoactive drug that belongs to the class of anxiolytics, which are drugs that reduce anxiety. Tandospirone is a selective serotonin 5-HT1A receptor partial agonist, which means it activates the receptor but not to the same extent as a full agonist. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
Mechanism of Action
1-(4-ethoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a partial agonist at the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor that is involved in the regulation of anxiety, mood, and cognition. Activation of the 5-HT1A receptor has been shown to reduce anxiety and improve mood. This compound also has affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This may contribute to the antidepressant effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-ethoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its selective action on the 5-HT1A receptor, which allows for more precise manipulation of serotonin signaling. However, this compound has low bioavailability and a short half-life, which may limit its usefulness in certain experiments. In addition, this compound has a relatively low affinity for the 5-HT1A receptor, which may require higher doses to achieve therapeutic effects.
Future Directions
Future research on 1-(4-ethoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione could focus on its potential as a treatment for anxiety, depression, and schizophrenia in humans. Studies could also investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. In addition, research could explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models for its anxiolytic, antidepressant, and antipsychotic effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety, such as the elevated plus maze and the open-field test. This compound has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test, which are commonly used to assess antidepressant activity in rodents. In addition, this compound has been shown to have antipsychotic-like effects in animal models of schizophrenia, such as the prepulse inhibition test.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-19-9-11-20(12-10-19)16-13-17(22)21(18(16)23)14-5-7-15(8-6-14)24-4-2/h5-8,16H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPDKARFSTFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929231.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chlorophenoxy)acetamide](/img/structure/B3929239.png)


![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929268.png)

![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3929278.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3929286.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)
![7-benzoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929309.png)
![2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3929311.png)
![N-cyclopropyl-5-(1H-indazol-3-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3929332.png)
